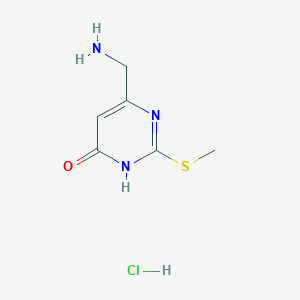
6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Chemistry
Studies on compounds related to "6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride" often focus on their crystal structures, which reveal interesting hydrogen-bonded arrangements and molecular interactions. For instance, the study of hydrogen-bonded dimers and pi-stacked chains in cyanoacetylation products of pyrimidines showcases the impact of small changes in molecular constitution on the hydrogen-bonded aggregation patterns (Trilleras et al., 2008). This research provides valuable insights into the design of molecules with desired crystalline properties for pharmaceutical and material science applications.
Medicinal Chemistry and Antiviral Activity
In medicinal chemistry, derivatives of pyrimidines, including those containing methylsulfanyl groups, have been explored for their antiviral activities. A notable example is the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which demonstrated inhibition of herpes and retroviruses, indicating their potential as antiviral agents (Holý et al., 2002). This research highlights the therapeutic potential of such compounds in treating viral infections.
Organic Synthesis and Chemical Transformations
The reactivity and synthetic utility of 6-methylsulfanyl-pyrimidin-4-ones have been explored in various chemical transformations. For example, the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile demonstrate the compound's versatility in generating amino-substituted pyrimidines (Briel et al., 2002). Such studies are crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in drug development and other areas of chemical research.
Environmental Biodegradation
Research on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger illustrates the environmental relevance of sulfur-containing pyrimidines. This fungus can metabolize chlorimuron-ethyl, a herbicide with phytotoxicity concerns, highlighting the potential of microbial transformation in mitigating environmental contamination (Sharma et al., 2012). Such studies underscore the importance of understanding the environmental fate and biodegradation pathways of synthetic compounds.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOBJOFWNLOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
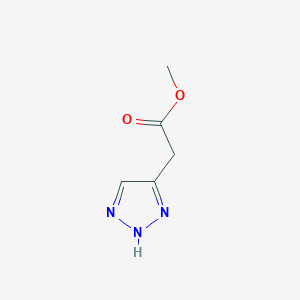

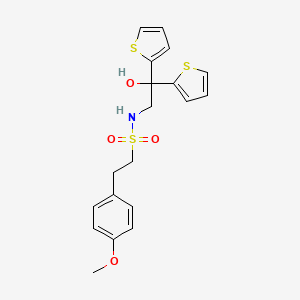
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2972996.png)

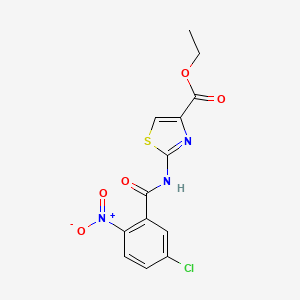
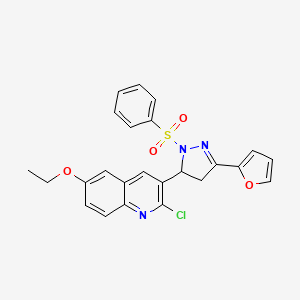
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
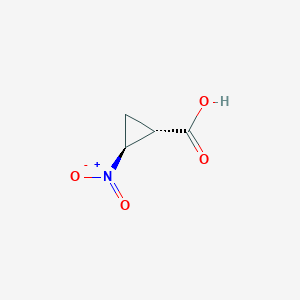

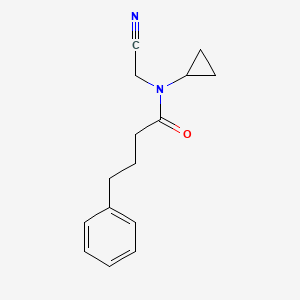
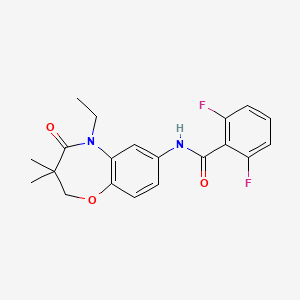
![rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B2973012.png)
